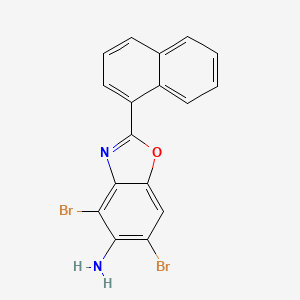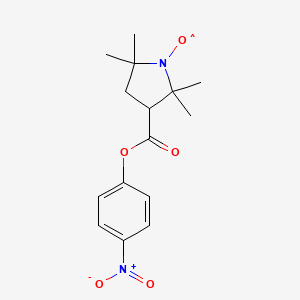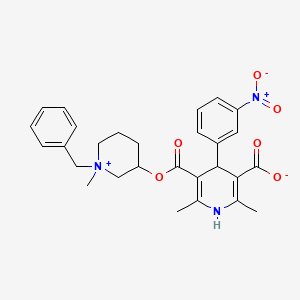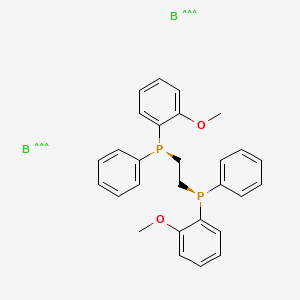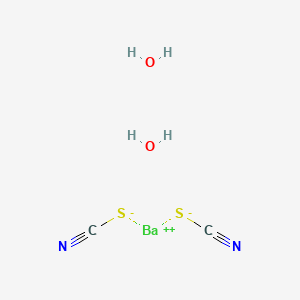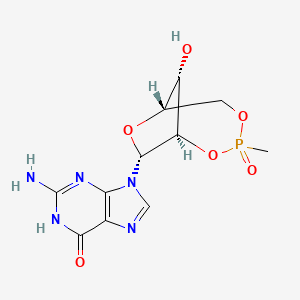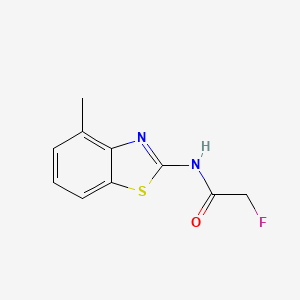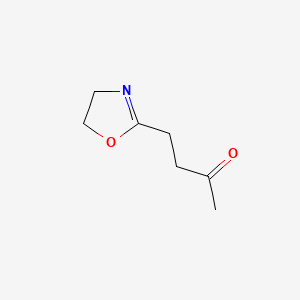
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butanone group attached to the oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. The reaction is carried out at room temperature, and the oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The cyclodehydration and subsequent oxidation steps can be optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Nucleophilic reagents such as amines can be used in substitution reactions under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is unique due to its specific structure, which combines the oxazole ring with a butanone group. This combination imparts distinct chemical properties, making it suitable for various applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1,3-oxazol-2-yl)butan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(9)2-3-7-8-4-5-10-7/h2-5H2,1H3 |
Clé InChI |
IXKLPIIKURUNNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=NCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


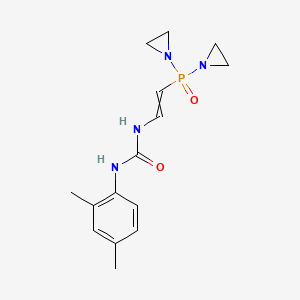
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
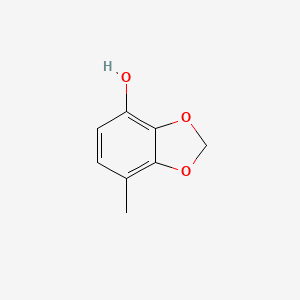
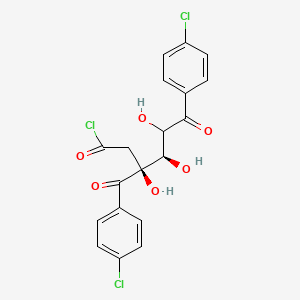
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
